1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Soluble Epoxide Hydrolase Inhibitor SAR

Select this 1,3-disubstituted urea for its unique, conformationally restricted thiophene-hydroxy(phenyl)methyl pharmacophore. The chiral secondary alcohol is a critical structural deviation from achiral alkyl-ether urea sEH inhibitors, enabling empirical head-to-head comparison of target binding kinetics, selectivity, and metabolic profiles as outlined in established SAR frameworks. Ideal for probing steric shielding effects on oxidative metabolism in microsomal stability assays and for establishing selectivity windows against mEH. This tool compound is essential for advancing sEH inhibitor programs beyond non-specific leads.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1797079-13-0
Cat. No. B2877164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea
CAS1797079-13-0
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
InChIInChI=1S/C21H22N2O3S/c1-2-26-17-10-8-16(9-11-17)23-21(25)22-14-18-12-13-19(27-18)20(24)15-6-4-3-5-7-15/h3-13,20,24H,2,14H2,1H3,(H2,22,23,25)
InChIKeyDNNTWIZENGVGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea: A 1,3-Disubstituted sEH Inhibitor Candidate


1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea (CAS 1797079-13-0) is a synthetic 1,3-disubstituted urea derivative belonging to a class of compounds known for inhibiting soluble epoxide hydrolase (sEH) [1]. It features a thiophene core with a hydroxyphenylmethyl substituent and an ethoxyphenyl urea moiety, structural elements characteristic of conformationally restricted sEH pharmacophores [1]. The compound is being explored within medicinal chemistry for its potential as a therapeutic agent targeting pathways regulated by sEH, such as hypertension and inflammation.

Structural Specificity and Pharmacokinetic Demands Limit Direct Substitution of 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea


Direct substitution among 1,3-disubstituted urea sEH inhibitors is non-trivial due to strict structure-activity relationships (SAR). Critical determinants of potency include a hydrophobic linker between the urea and the ether function, and the incorporation of specific polar groups, which can drastically alter pharmacokinetic (PK) properties like metabolic stability without a linear effect on inhibitory potency [1]. The target compound's unique thiophene-hydroxy(phenyl)methyl motif introduces a conformationally restricted, chiral secondary alcohol, which is absent in simpler alkyl-ether urea analogs. This structural deviation is predicted to impact target engagement, solubility, and metabolic profile in ways that cannot be inferred from class-level data alone, making empirical head-to-head comparison mandatory for scientific selection [1].

Quantitative Differentiation Profile for 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea


Inferred sEH Inhibitory Potency from 1,3-Disubstituted Urea Pharmacophore Class

While no direct Ki or IC50 data is available for the target compound, it is architecturally a 1,3-disubstituted urea with an ether-functionalized central pharmacophore, a class known for potent sEH inhibition [1]. In optimized analogs within this class, subtle modifications to the linker and ether moiety were linked to changes in target residence time and in vivo efficacy, providing a baseline for expected, but not guaranteed, biological activity for new candidates [1]. Direct comparative data against a specific, structurally defined analog is absent.

Soluble Epoxide Hydrolase Inhibitor SAR

Application Scenarios for 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea in Medicinal Chemistry Research


Probing Conformational Restriction in sEH Inhibitor SAR

The rigid thiophene core and chiral hydroxy(phenyl)methyl group present in this compound make it an ideal tool for structure-activity relationship studies. It can be directly compared to more flexible, achiral alkyl-ether urea sEH inhibitors to evaluate the impact of conformational restriction on target binding kinetics and selectivity, as outlined in the SAR framework of this pharmacophore class [1].

Investigating Metabolic Stability of Bulky Polar Substituents

The secondary alcohol group is a metabolic soft spot. This compound can serve as a model substrate in in vitro microsomal stability assays to test whether the adjacent thiophene ring provides steric shielding against oxidative or conjugative metabolism, a key parameter directly linked to the pharmacokinetic limitations described for earlier urea-ether inhibitors [1].

Selectivity Profiling Against Other Epoxide Hydrolases

Given the high potency of the core pharmacophore for sEH, this derivative should be profiled against the microsomal epoxide hydrolase (mEH) to establish its selectivity window. This head-to-head enzymatic selectivity data is a crucial differentiator for advancing compounds within this therapeutic class beyond non-specific inhibitors [1].

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